1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine
Description
Properties
IUPAC Name |
1,3-dimethyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-6-7(10(2)9-5)11-4-3-8-6/h8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRVJLDOZUHEHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine is a heterocyclic compound with potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural features and the potential for various pharmacological applications.
Structural Characteristics
- Molecular Formula : C7H11N3O
- SMILES : CC1=NN(C2=C1NCCO2)C
- InChI : InChI=1S/C7H11N3O/c1-5-6-7(10(2)9-5)11-4-3-8-6/h8H,3-4H2,1-2H3
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit antitumor properties. For instance, compounds with similar pyrazolo structures have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Pyrazole derivatives have also been evaluated for their antimicrobial activity. In vitro studies suggest that certain modifications to the pyrazole structure can enhance antibacterial efficacy against a range of pathogens.
Neuroprotective Effects
Some studies have indicated that pyrazolo compounds may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Antimicrobial | Effective against various bacteria | |
| Neuroprotective | Reduction of oxidative stress |
Case Study 1: Antitumor Activity
A study published in Cancer Research examined a series of pyrazole derivatives and found that certain compounds significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.
Case Study 2: Antibacterial Screening
In a screening for antibacterial agents, a related pyrazolo compound demonstrated potent activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
Research Findings
Research has shown that the biological activity of pyrazolo compounds can be influenced by:
- Substituent Effects : Different alkyl or aryl groups can enhance or diminish biological activity.
- Structural Conformation : The spatial arrangement of atoms affects interaction with biological targets.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- Recent studies have indicated that derivatives of pyrazolo[3,4-b][1,4]oxazine exhibit promising anticancer properties. Research published in European Journal of Medicinal Chemistry demonstrated that certain analogs could inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- A specific derivative demonstrated efficacy against breast cancer cells, showcasing IC50 values significantly lower than those of standard chemotherapeutic agents .
- Anti-inflammatory Effects
- Neuroprotective Properties
Materials Science
- Polymer Chemistry
- Nanotechnology Applications
Biochemical Applications
- Enzyme Inhibition
- Biomolecular Probes
Case Studies
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Observations :
Pharmacological Activities
Key Observations :
Physicochemical Properties
Preparation Methods
One-Pot Synthesis via Cyclization of Substituted Pyrazoles
A notable approach involves the reaction of substituted pyrazoles with appropriate electrophilic reagents to induce heterocyclization forming the oxazine ring fused to the pyrazole core.
- For example, pyrazole derivatives bearing amino or nitro substituents at specific positions can undergo intramolecular cyclization under acidic or basic conditions to form the oxazine ring.
- The reaction conditions often include mild heating and the use of solvents such as DMF or ethanol.
This method is efficient and can yield the target fused heterocycle in good to excellent yields under mild conditions.
Reductive Lactamization from N-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl) Amino Acid Derivatives
Another synthetic route involves:
- Starting with 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole reacting with D,L-α-amino acids to form N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acid derivatives.
- These intermediates then undergo reductive lactamization , a ring closure process involving reduction and intramolecular amide bond formation, to yield the fused pyrazolo-oxazine system.
This method is characterized by:
Pyrazole-4-Carbaldehyde Based Cyclocondensation
Pyrazole-4-carbaldehydes serve as versatile precursors for the construction of fused pyrazole heterocycles including oxazines.
- The aldehyde functional group undergoes condensation reactions with nucleophilic partners such as amines or hydroxyl-containing compounds.
- Followed by intramolecular cyclization to form the oxazine ring fused to the pyrazole.
- This approach allows for structural diversity by varying the substituents on the pyrazole and the condensing agents.
This method has been extensively reviewed and applied to synthesize various pyrazole-fused heterocyclic systems with different ring sizes and heteroatom compositions.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reaction Steps | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| One-Pot Cyclization | Substituted pyrazoles with amino/nitro groups | Cyclization via intramolecular attack | Mild heating, DMF or EtOH | Good to excellent | Efficient, mild conditions, versatile |
| Reductive Lactamization | 5-chloro-1,3-dimethyl-4-nitro-pyrazole + D,L-α-amino acids | SN-Ar substitution, reductive ring closure | Reducing agents, moderate temp | Moderate to good | Requires multiple steps, selective SN-Ar |
| Pyrazole-4-carbaldehyde Condensation | Pyrazole-4-carbaldehydes + nucleophiles | Condensation and cyclization | Various, often acidic/basic | Variable | Highly versatile, allows structural variation |
Research Findings and Notes
- The one-pot synthesis method reported in 2015 demonstrated high efficiency and selectivity for pyrazolo-fused heterocycles, including oxazines, using mild reaction conditions and common solvents.
- The reductive lactamization approach has been successfully applied to synthesize 1,3-dimethyl derivatives with good regioselectivity, highlighting the importance of the nitro group as a leaving group in SN-Ar reactions.
- The pyrazole-4-carbaldehyde route is well-established for constructing a wide variety of fused pyrazole systems, including oxazines, by exploiting the aldehyde functionality for cyclocondensation reactions.
- Spectroscopic and analytical techniques such as NMR, IR, and mass spectrometry are routinely employed to confirm the structure of the synthesized compounds.
- Reaction optimization often involves adjusting temperature, solvent, and catalyst or reagent choice to maximize yield and purity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclocondensation reactions using pyrazole-4-carbaldehydes or pyrazole-amine derivatives. For example, reacting substituted pyrazole intermediates with o-aminophenol in dioxane under reflux yields the oxazine core. Characterization involves IR spectroscopy (to confirm NH/C=O disappearance) and (aromatic protons at δ 6.50–8.71 ppm). Multi-step purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can structural elucidation be performed for this compound and its derivatives?
- Methodology : Combine spectroscopic and crystallographic techniques:
- / : Assign proton environments (e.g., methyl groups at δ 1.67 ppm) and carbon backbone.
- X-ray crystallography : Resolve bond lengths/angles (mean C–C = 0.004 Å) and confirm bicyclic conformation.
- HRMS : Validate molecular weight (e.g., [M+H] calcd 377.1972 vs. found 377.1977) .
Q. What purification strategies are effective for isolating high-purity 1,3-dimethyl-pyrazolo-oxazine derivatives?
- Methodology : Use gradient flash chromatography (silica gel, mobile phase: dichloromethane/methanol). For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures >99% purity. Confirm purity via LC-MS and elemental analysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance the pharmacological profile of this compound?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF) at position 6 to modulate bioactivity.
- Biological assays : Test in vitro against targets (e.g., malaria PfABC13 transporter IC) and correlate with logP values.
- Molecular docking : Simulate binding to active sites (e.g., Plasmodium falciparum enzymes) using software like AutoDock .
Q. What experimental designs are optimal for evaluating resistance mechanisms in antimalarial applications?
- Methodology :
- In vitro resistance induction : Expose Plasmodium cultures to sublethal doses over 10–15 generations; monitor IC shifts.
- Genomic sequencing : Identify mutations in resistance-associated genes (e.g., PfABC13).
- Biochemical assays : Measure ATPase activity to confirm transporter dysfunction .
Q. How can novel pyrazolo-oxazine analogs with fused heterocycles be synthesized for diversified bioactivity?
- Methodology : Use pyrazole-4-carbaldehydes as building blocks. For example:
- Fused systems : React with 1,3,5-triazines to form pyrazolo[3,4-b][1,6]naphthyridines.
- Fluorinated derivatives : Introduce fluorobenzamide groups via coupling reactions (EDC/HOBt) to enhance metabolic stability .
Q. What strategies mitigate contradictions in spectral data during derivative characterization?
- Methodology :
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) in .
- 2D techniques (COSY, HSQC) : Assign overlapping proton signals (e.g., diastereotopic methylene protons).
- Cross-validate : Compare experimental IR (ν C=O at ~1700 cm) with computational (DFT) spectra .
Q. How can reaction conditions be optimized for scalable synthesis of pyrazolo-oxazine derivatives?
- Methodology :
- Solvent screening : Compare yields in dioxane vs. THF; dioxane improves cyclization efficiency.
- Catalyst optimization : Test Lewis acids (e.g., ZnCl) for Friedel-Crafts steps.
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C .
Methodological Notes
- Contradictions : highlights antimalarial activity in pyrazolo-pyridines, but direct data on the oxazine variant is limited. Cross-validate with SAR studies on analogous scaffolds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
